N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13-8-3-2-7-12(13)14-21(18,19)11-6-4-5-10(9-11)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRRQBHWIMPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 2 Methoxyphenyl 3 Nitrobenzenesulfonamide and Analogues
General Synthetic Approaches to Arylsulfonamides
The synthesis of arylsulfonamides is a cornerstone of medicinal and materials chemistry, with several established methods for their preparation. The most prevalent of these involves the reaction of sulfonyl chlorides with primary or secondary amines.
Nucleophilic Acyl Substitution Reactions with Sulfonyl Chlorides
The most direct and widely utilized method for constructing the sulfonamide bond is the reaction of an arylsulfonyl chloride with an amine. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.
While the amination reaction itself is generally straightforward, the primary challenge often lies in the synthesis of the requisite arylsulfonyl chlorides. nih.gov Traditional methods for preparing arylsulfonyl chlorides include electrophilic aromatic substitution using chlorosulfonic acid or the oxidative chlorination of organosulfur compounds like thiols. nih.govrsc.org Alternative modern approaches include the diazotization of anilines followed by treatment with sulfur dioxide and a copper catalyst (the Sandmeyer reaction), or palladium-catalyzed reactions involving arylboronic acids. rsc.orgorganic-chemistry.org
Optimized Reaction Conditions for N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide Synthesis
The specific synthesis of this compound involves the reaction between 3-nitrobenzenesulfonyl chloride and 2-methoxyaniline. The optimization of reaction conditions is crucial for maximizing yield and purity. Based on methodologies for structurally similar compounds, typical conditions involve a base to neutralize the HCl byproduct and a suitable solvent system.
For instance, the synthesis of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has been successfully achieved by stirring the corresponding nitrobenzenesulfonyl chloride with p-anisidine in an aqueous solution of sodium carbonate at room temperature. mdpi.com Another common system employs an organic solvent like dichloromethane with a base such as pyridine (B92270). chemicalbook.com The choice of base and solvent can influence reaction time and the ease of product isolation.
| Parameter | Condition 1 | Condition 2 |
| Reactants | 3-Nitrobenzenesulfonyl chloride, 2-Methoxyaniline | 3-Nitrobenzenesulfonyl chloride, 2-Methoxyaniline |
| Base | Sodium Carbonate (Na₂CO₃) | Pyridine |
| Solvent | Water | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours to days | ~24 hours |
Targeted Synthesis of this compound
The targeted synthesis of this specific compound leverages the general principles of arylsulfonamide formation, with a focus on controlling the regiochemical outcome and ensuring the final product's high purity.
Regioselective Synthesis and Intermediate Characterization
The synthesis is inherently regioselective, as the desired product's structure is predetermined by the selection of the starting materials: 3-nitrobenzenesulfonyl chloride and 2-methoxyaniline (o-anisidine). The connectivity of the atoms is directly established by the nucleophilic attack of the amino group of 2-methoxyaniline on the sulfonyl chloride group of 3-nitrobenzenesulfonyl chloride. There are no competing reaction sites on either molecule under these conditions that would lead to significant isomeric impurities.
The primary intermediate in this process is the 3-nitrobenzenesulfonyl chloride. Characterization of the final product, this compound, would be performed using standard analytical techniques. These include:
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H bond, SO₂ group (asymmetric and symmetric stretching), and the NO₂ group.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Melting Point Analysis: To assess the purity of the synthesized compound.
Purification and Isolation Techniques for High Purity
Achieving high purity is essential for accurate characterization and any subsequent applications. The purification strategy for this compound typically begins after the reaction is complete.
If the reaction is performed in an aqueous basic solution, the solid product often precipitates out and can be collected via suction filtration. mdpi.com The crude product is then washed with various solvents to remove unreacted starting materials and inorganic salts. Common washing solvents include deionized water and isopropanol. mdpi.com
For reactions conducted in organic solvents like dichloromethane, an aqueous workup is performed. The organic layer is washed with a mild base (e.g., 10% K₂CO₃ solution) to remove acidic impurities and then with brine. chemicalbook.com After drying the organic layer over an agent like MgSO₄ and evaporating the solvent, the crude product is obtained. chemicalbook.com
Further purification can be achieved through:
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system is one in which the compound is soluble at high temperatures but less soluble at lower temperatures. For analogous sulfonamides, solvent systems like acetone/hexane or acetone/heptane have been used to grow X-ray quality crystals. mdpi.com
Column Chromatography: For more challenging purifications, silica gel chromatography can be employed, using an appropriate eluent system such as a mixture of petroleum ether and ethyl acetate to separate the desired product from any impurities. chemicalbook.com
Structural Modifications and Analog Design Principles
The design of structural analogs of this compound allows for the systematic investigation of structure-property relationships. Modifications can be introduced on either the 3-nitrophenylsulfonyl moiety or the 2-methoxyphenyl moiety.
The primary principles for analog design involve altering the electronic and steric properties of the molecule by changing the substituents on the aromatic rings. For example:
Positional Isomerism: The nitro group on the benzenesulfonyl chloride ring can be moved from the meta (3-position) to the ortho (2-position) or para (4-position). A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrated that changing the nitro group's position significantly alters the C-S-N-C torsion angles and the resulting intermolecular hydrogen bonding patterns in the solid state. mdpi.com
By synthesizing a series of these analogs, researchers can systematically study how specific structural changes affect crystal packing, hydrogen bonding networks, and other physicochemical properties. mdpi.comresearchgate.net
N-Substituent Variation and Its Synthetic Implications (e.g., methoxyphenyl moiety modifications)
Variations in the N-substituent of the benzenesulfonamide (B165840) scaffold, specifically modifications of the 2-methoxyphenyl moiety, are crucial for fine-tuning the molecule's steric and electronic properties. The primary synthetic route to the parent compound involves the condensation of 2-methoxyaniline (o-anisidine) with 3-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as aqueous sodium carbonate, to neutralize the hydrochloric acid byproduct.
Furthermore, the methoxy (B1213986) group itself can be a target for modification. Demethylation to the corresponding phenol opens up avenues for the introduction of a wide array of functional groups through etherification or esterification, thereby expanding the chemical space accessible from this scaffold.
| Starting Aniline | Benzenesulfonyl Chloride | Resulting N-Substituted Benzenesulfonamide |
| 2-methoxyaniline | 3-nitrobenzenesulfonyl chloride | This compound |
| 4-methoxyaniline | 3-nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |
| 2,5-dimethoxyaniline | 4-nitrobenzenesulfonyl chloride | N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide |
| 2-ethoxyaniline | 3-nitrobenzenesulfonyl chloride | N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide |
Benzenesulfonamide Ring Substitutions (e.g., nitro group position, halogenation)
Modification of the benzenesulfonamide ring offers another dimension for structural diversification. The position of the nitro group, for example, can be varied by using the appropriate isomer of nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the initial synthesis. This seemingly subtle change can have a profound impact on the molecule's electronic properties and its intermolecular interactions in the solid state.
| Starting Aniline | Benzenesulfonyl Chloride | Resulting Benzenesulfonamide Ring Substituted Analogue |
| 2-methoxyaniline | 2-nitrobenzenesulfonyl chloride | N-(2-methoxyphenyl)-2-nitrobenzenesulfonamide |
| 2-methoxyaniline | 4-nitrobenzenesulfonyl chloride | N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide |
| 2-methoxyaniline | 3-bromobenzenesulfonyl chloride | N-(2-methoxyphenyl)-3-bromobenzenesulfonamide |
| 2-methoxyaniline | 4-chlorobenzenesulfonyl chloride | N-(2-methoxyphenyl)-4-chlorobenzenesulfonamide |
Introduction of Hybrid Moieties and Conjugates
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the this compound scaffold to explore synergistic effects and novel biological activities. This can be achieved by linking the core structure to other biologically active moieties, such as other heterocyclic rings or natural product fragments.
The synthetic strategies for creating such hybrids often involve multi-step sequences. For example, a functional group can be introduced onto either the methoxyphenyl or the benzenesulfonamide ring, which then serves as an anchor point for the attachment of the second moiety. Common conjugation chemistries, such as amide bond formation, ether synthesis, or click chemistry, can be employed to link the two fragments. These hybrid molecules offer the potential for multi-target engagement and can exhibit properties that are distinct from their individual components.
Chemical Reactivity and Transformation Studies
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the nitro group, the aromatic rings, and the sulfonamide linkage. Understanding the reactivity of these sites is crucial for the further derivatization and biological evaluation of this compound.
Reduction Reactions of the Nitro Group
The nitro group on the benzenesulfonamide ring is a versatile functional group that can undergo a variety of reduction reactions. The most common transformation is its reduction to an amino group, which can be accomplished using a range of reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method. Other reagents, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective.
The resulting aminobenzenesulfonamide is a key intermediate for further functionalization. The newly formed amino group can be acylated, alkylated, or diazotized, opening up a plethora of possibilities for introducing new substituents and building more complex molecules. The selective reduction of the nitro group in the presence of other reducible functionalities can be a synthetic challenge, often requiring careful selection of the reducing agent and reaction conditions.
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Pd/C, Ethanol | N-(2-methoxyphenyl)-3-aminobenzenesulfonamide |
| This compound | SnCl₂·2H₂O, HCl, Ethanol | N-(2-methoxyphenyl)-3-aminobenzenesulfonamide |
| This compound | Fe, CH₃COOH | N-(2-methoxyphenyl)-3-aminobenzenesulfonamide |
Nucleophilic Substitution Reactions on Substituted Benzene (B151609) Rings
The nitro-substituted benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group on the ring. While the parent compound does not have a leaving group other than the nitro group itself (which is generally a poor leaving group in SNAr), analogues bearing halogens on the nitrobenzenesulfonamide ring are excellent substrates for this reaction.
For instance, a chlorine or fluorine atom ortho or para to the nitro group can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. This allows for the introduction of a wide range of substituents onto the benzenesulfonamide ring, providing a powerful tool for structure-activity relationship studies. The regioselectivity of the substitution is governed by the position of the activating nitro group.
Sulfonamide Alkylation and Esterification
The sulfonamide N-H bond in this compound is acidic and can be deprotonated by a suitable base to form an anion. This anion is nucleophilic and can react with various electrophiles. Alkylation of the sulfonamide nitrogen can be achieved by treatment with an alkyl halide in the presence of a base such as potassium carbonate. This reaction introduces a third substituent on the nitrogen atom, transforming the secondary sulfonamide into a tertiary sulfonamide.
Advanced Spectroscopic and Structural Characterization of N 2 Methoxyphenyl 3 Nitrobenzenesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Regions
The ¹H NMR spectrum of N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is characterized by distinct signals corresponding to the protons of its two aromatic rings, the methoxy (B1213986) group, and the sulfonamide N-H proton.
The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3-nitrobenzenesulfonyl moiety are expected to resonate at lower fields (further downfield) compared to those on the 2-methoxyphenyl ring. This is due to the strong electron-withdrawing effects of the sulfonyl (-SO₂) and nitro (-NO₂) groups, which deshield the adjacent protons. Consequently, these signals typically appear in the δ 7.8–8.6 ppm range. The protons of the 2-methoxyphenyl ring are influenced by the electron-donating methoxy group (-OCH₃) and the sulfonamide linkage, leading to signals in a more upfield region of the aromatic spectrum, generally between δ 6.8 and 7.4 ppm.
In the aliphatic region, the spectrum is simpler. It is dominated by a sharp singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃), which typically appears around δ 3.8 ppm. The sulfonamide proton (N-H) is expected to produce a broad singlet, the chemical shift of which can be highly variable and concentration-dependent, often appearing in the δ 9.0–10.5 ppm range.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Sulfonamide N-H | 9.0 - 10.5 | Broad Singlet | 1H |
| Aromatic (3-nitrobenzenesulfonyl) | 7.8 - 8.6 | Multiplet | 4H |
| Aromatic (2-methoxyphenyl) | 6.8 - 7.4 | Multiplet | 4H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. This compound has 13 distinct carbon signals, as the two aromatic rings are not symmetrically substituted.
The carbons of the 3-nitrobenzenesulfonyl ring are significantly deshielded. The carbon atom directly attached to the nitro group (C-NO₂) and the carbon attached to the sulfonyl group (C-SO₂) are expected at the furthest downfield positions, typically in the δ 140–150 ppm range. The remaining carbons of this ring would appear between δ 120 and 135 ppm.
For the 2-methoxyphenyl ring, the carbon atom bonded to the oxygen of the methoxy group (C-OCH₃) is highly deshielded and is expected to resonate around δ 150–155 ppm. The carbon attached to the sulfonamide nitrogen (C-N) would appear further upfield, around δ 125 ppm. The remaining aromatic carbons of this ring typically fall within the δ 110–122 ppm range. The aliphatic methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region, typically around δ 55–56 ppm. rsc.org
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C-OCH₃) | 150 - 155 |
| Aromatic (C-SO₂) | 140 - 145 |
| Aromatic (C-N) | ~125 |
| Aromatic (Other) | 110 - 135 |
| Methoxy (-OCH₃) | 55 - 56 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, DEPT)
To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment on this compound would show the methoxy (CH₃) carbon and all aromatic CH carbons as positive signals, while quaternary carbons (such as C-S, C-N, C-NO₂, and C-OCH₃) would be absent. uvic.ca This allows for the definitive identification of the carbon types within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. uvic.ca A COSY spectrum would reveal correlations between neighboring protons within the 2-methoxyphenyl ring and within the 3-nitrobenzenesulfonyl ring. This data is crucial for tracing the connectivity of the protons and confirming their specific positions on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org For the target molecule, an HSQC spectrum would show a cross-peak connecting the methoxy proton signal (~3.8 ppm) to the methoxy carbon signal (~56 ppm). Similarly, each aromatic proton signal would be correlated with its corresponding aromatic carbon signal, providing definitive assignment for all protonated carbons in the molecule. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
The sulfonamide group (-SO₂NH-) gives rise to several distinct peaks. The N-H stretching vibration is observed as a sharp to moderately broad band in the range of 3200–3300 cm⁻¹. researchgate.net The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching vibrations, which appear in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. researchgate.net The S-N stretching vibration can also be identified, typically between 945 and 893 cm⁻¹. researchgate.net
The nitro group (-NO₂) also produces two strong, characteristic absorption bands: an asymmetric stretching vibration between 1550 and 1475 cm⁻¹ and a symmetric stretching vibration between 1360 and 1290 cm⁻¹. orgchemboulder.com Other notable signals include the aromatic C-H stretching vibrations, which appear just above 3000 cm⁻¹, and the C-O stretching of the methoxy group, which contributes to the complex fingerprint region between 1320 and 1000 cm⁻¹. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | Stretch | 3200 - 3300 researchgate.net |
| Aromatic (C-H) | Stretch | 3000 - 3100 orgchemboulder.com |
| Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.com |
| Sulfonyl (S=O) | Asymmetric Stretch | 1376 - 1309 researchgate.net |
| Nitro (N-O) | Symmetric Stretch | 1360 - 1290 orgchemboulder.com |
| Sulfonyl (S=O) | Symmetric Stretch | 1177 - 1148 researchgate.net |
| Ether (Ar-O-C) | Stretch | 1320 - 1000 orgchemboulder.com |
| Sulfonamide (S-N) | Stretch | 945 - 893 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org The absorption of this energy promotes electrons from a ground state to a higher energy excited state. libretexts.org The UV-Vis spectrum of this compound is governed by the presence of chromophores, which are functional groups that absorb light in this region. shu.ac.uk
The primary chromophores in this molecule are the 3-nitrobenzenesulfonyl and 2-methoxyphenyl moieties. The conjugated π-systems of these aromatic rings give rise to intense π → π* transitions. These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in the 200–300 nm range. libretexts.org
Additionally, the molecule contains several heteroatoms (oxygen and nitrogen) with non-bonding lone pair electrons. These electrons can be promoted to a π* antibonding orbital, resulting in n → π* transitions. shu.ac.uk These transitions are generally of lower energy (occur at longer wavelengths) and are less intense than π → π* transitions. shu.ac.uk The nitro group, in particular, is known to exhibit a characteristic n → π* transition. The combination of these electronic transitions results in a UV-Vis spectrum with multiple absorption bands, providing a characteristic electronic fingerprint for the compound. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₂N₂O₅S, corresponding to a molecular weight of 324.31 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) that confirms this exact mass.
Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, providing valuable structural information. For N-phenyl benzenesulfonamides, a characteristic and well-documented fragmentation pathway is the loss of sulfur dioxide (SO₂), resulting in a significant fragment ion at m/z [M - 64]. researchgate.net
Another common fragmentation pathway involves the cleavage of the S-N bond. This can lead to the formation of ions corresponding to the 3-nitrobenzenesulfonyl cation ([C₆H₄NO₄S]⁺, m/z 186) and the 2-methoxyaniline radical cation ([C₇H₈NO]⁺, m/z 122) or related fragments. Further fragmentation can occur, such as the loss of the nitro group (-NO₂, 46 Da) from the nitro-containing fragments or the loss of a methyl radical (-CH₃, 15 Da) from the methoxy-containing fragments.
| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
|---|---|---|
| 324 | [C₁₃H₁₂N₂O₅S]⁺ | Molecular Ion [M]⁺ |
| 260 | [M - SO₂]⁺ | Loss of SO₂ |
| 186 | [C₆H₄NO₄S]⁺ | Cleavage at S-N bond |
| 122 | [C₇H₈NO]⁺ | Cleavage at S-N bond |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can confirm the molecular formula of a synthesized compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₃H₁₂N₂O₅S), HRMS would be used to verify its exact mass, providing a foundational piece of evidence for its identity. This technique is indispensable for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This powerful analytical method is used to separate the target compound from a mixture (such as a reaction crude or a biological matrix), and then to identify and quantify it. An LC-MS analysis of this compound would establish its retention time under specific chromatographic conditions, which serves as a characteristic identifier. The mass spectrometer would further confirm the identity by detecting the molecular ion peak corresponding to the compound's mass. This technique is also crucial for assessing the purity of the compound and for studying its potential metabolites or degradation products in various environments.
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation
To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the electron density within the crystal, from which the precise position of each atom can be determined.
This analysis yields crucial structural parameters, including:
Bond Lengths: The exact distances between connected atoms (e.g., S-N, S-O, C-N, C-C).
Bond Angles: The angles formed by three connected atoms (e.g., O-S-O, C-S-N).
Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the S-N bond and the relative orientations of the two aromatic rings.
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing
Beyond the structure of a single molecule, single-crystal X-ray diffraction also reveals how molecules arrange themselves in a crystal lattice. This includes the study of intermolecular forces that govern the crystal packing, which are fundamental to the material's physical properties.
For this compound, the analysis would focus on identifying non-covalent interactions, particularly hydrogen bonds. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygens, O=S=O). The analysis would determine if these groups engage in intermolecular hydrogen bonding to form chains, dimers, or more complex three-dimensional networks. For example, in related sulfonamides, molecules are often linked by N-H···O hydrogen bonds, which are a dominant factor in their crystal packing. mdpi.com The presence and nature of these interactions are key to understanding the supramolecular assembly of the compound.
Computational Chemistry and Molecular Modeling of N 2 Methoxyphenyl 3 Nitrobenzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure and are predictive of chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide, DFT calculations, often employing basis sets such as B3LYP/6-311G+(d,p), are utilized to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These theoretical calculations can be compared with experimental data from X-ray crystallography of analogous compounds to validate the computational model.
Table 1: Selected Bond Parameters of a Closely Related Isomer, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide Data sourced from a crystallographic study of a related isomer and serves as a comparative reference. mdpi.com
| Parameter | Bond/Angle | Value |
| Bond Length | S1–O1 | 1.428(1) Å |
| S1–O2 | 1.431(1) Å | |
| S1–N1 | 1.638(1) Å | |
| S1–C1 | 1.761(1) Å | |
| N1–C7 | 1.429(2) Å | |
| Bond Angle | O1–S1–O2 | 120.66(5)° |
| O1–S1–N1 | 107.03(6)° | |
| O2–S1–N1 | 105.86(6)° | |
| C1–S1–N1 | 106.18(6)° | |
| S1–N1–C7 | 119.00(8)° |
This interactive table provides reference crystallographic data for a closely related isomer, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For sulfonamide derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed over the electron-withdrawing sulfonyl group and the nitro-substituted ring. In this compound, the methoxy (B1213986) group, being an electron-donating group, would increase the electron density on its attached phenyl ring, likely influencing the HOMO energy level. The nitro group, a strong electron-withdrawing group, will significantly lower the energy of the LUMO. The resulting HOMO-LUMO gap would indicate the molecule's propensity for charge transfer interactions.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.
For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the sulfonyl and nitro groups, as well as the oxygen of the methoxy group. These regions are susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly the N-H proton of the sulfonamide linkage, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Minimization
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations may exist. Computational methods are used to systematically rotate the bonds and calculate the energy of each resulting conformation.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations of this compound with various biological targets can reveal its potential as an inhibitor or modulator of their function. Sulfonamide derivatives are known to target a range of enzymes, including carbonic anhydrases, kinases, and proteases.
The docking process involves placing the energy-minimized conformation of the ligand into the active site of the target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity, which is often expressed as a binding energy (in kcal/mol). A lower binding energy indicates a more favorable interaction. The analysis of the best-docked poses reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the sulfonamide group, the nitro group, and the methoxy group are all capable of forming hydrogen bonds and other interactions with amino acid residues in an active site.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target This table presents a hypothetical example of docking results to illustrate the type of data obtained from such simulations.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Putative Kinase | -8.5 | LYS72 | Hydrogen Bond (with SO2) |
| ASP184 | Hydrogen Bond (with N-H) | ||
| VAL23 | Hydrophobic Interaction | ||
| LEU135 | Hydrophobic Interaction | ||
| GLU91 | Hydrogen Bond (with methoxy O) |
This interactive table provides a hypothetical illustration of molecular docking data, showing potential binding affinity and key interactions with a protein target.
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking simulations are instrumental in predicting the binding orientation of a ligand within a protein's active site and identifying the key amino acid residues that stabilize the interaction. For this compound, the nature of its interactions can be inferred from its distinct functional groups: the sulfonamide core, the 3-nitro phenyl ring, and the 2-methoxyphenyl ring.
The sulfonamide group (—SO₂NH—) is a well-established pharmacophore known for its hydrogen bonding capabilities. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amide proton (N-H) serves as a hydrogen bond donor. mdpi.comnih.gov Consequently, in a hypothetical binding pocket, this group is likely to interact with polar amino acid residues such as Aspartate, Glutamate, Asparagine, and Glutamine, or with the backbone amide groups of the protein. rjb.ro
The nitro group on the benzenesulfonamide (B165840) ring is a strong electron-withdrawing group and can participate in several types of non-covalent interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors with donor residues like Arginine, Lysine, or Serine. researchgate.netmdpi.com Furthermore, the polarized nature of the nitro group can lead to favorable electrostatic or dipole-dipole interactions within the binding site. researchgate.net
The aromatic rings of the molecule are prone to engage in hydrophobic and π-stacking interactions. The 3-nitrophenyl and 2-methoxyphenyl rings can form π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. mdpi.com The methoxy group (—OCH₃) on the N-phenyl ring can also influence binding; its oxygen atom can act as a hydrogen bond acceptor, further anchoring the ligand in a specific conformation. mdpi.com
A summary of the potential interactions and the likely involved amino acid residues is presented below.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Sulfonamide (—SO₂NH—) | Hydrogen Bonding (Acceptor & Donor) | Asp, Glu, Asn, Gln, Ser, Thr, His, Arg, Lys |
| Nitro Group (—NO₂) | Hydrogen Bonding (Acceptor), Electrostatic | Asn, Gln, Arg, Lys, His, Ser, Thr |
| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His, Leu, Val, Ala |
| Methoxy Group (—OCH₃) | Hydrogen Bonding (Acceptor) | Asn, Gln, Ser, Thr, Tyr |
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, offering insights into its stability, conformational changes, and the influence of the solvent environment over time. frontiersin.orgresearchgate.netmdpi.com Such simulations are critical for validating docking poses and understanding the flexibility of the binding site. nih.gov For a complex involving this compound, MD simulations would be essential to assess the persistence of the interactions predicted by docking studies.
The stability of the ligand-protein complex during an MD simulation is a key indicator of a viable binding mode. This is typically evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by the convergence of RMSD values to a relatively stable plateau, indicating that the system has reached equilibrium and the ligand remains securely bound within the active site. researchgate.net
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Analysis of the RMSF of the binding site residues can reveal which residues are most critical for the interaction; residues with low RMSF values are generally part of a stable binding pocket that maintains consistent contact with the ligand. researchgate.net The persistence of key hydrogen bonds and hydrophobic contacts identified in docking would also be monitored throughout the simulation to confirm their importance for the stability of the complex.
MD simulations allow for the observation of conformational changes in both the ligand and the protein upon binding. This compound possesses rotational freedom around the S-N and S-C bonds, and MD simulations can explore the energetically favorable conformations of the ligand within the dynamic environment of the binding pocket. The protein may also undergo induced-fit adjustments to better accommodate the ligand, which can be crucial for binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors. tandfonline.combenthamdirect.comresearchgate.net
To develop a predictive QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is required. The 3D structures of these compounds are aligned, and for each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated on a grid surrounding the molecules.
Statistical methods, such as Partial Least Squares (PLS) regression, are then used to correlate the variations in these fields with the variations in biological activity. researchgate.net The resulting QSAR model is validated internally (e.g., using cross-validation, yielding a q² value) and externally (using a test set of compounds, yielding an r²_pred value) to ensure its predictive power. tandfonline.comresearchgate.net A robust and predictive model can then be used to estimate the biological efficacy of novel, untested derivatives of this compound, prioritizing the synthesis of the most promising candidates.
A significant advantage of 3D-QSAR methods is the generation of contour maps, which visually represent the regions where modifications to the chemical structure are likely to enhance or diminish biological activity. tandfonline.com For example, a CoMFA steric map might show a green-colored region near the 2-methoxyphenyl ring, suggesting that bulkier substituents at this position could improve activity. Conversely, a yellow-colored region would indicate that steric bulk is detrimental. Similarly, electrostatic maps use blue and red contours to indicate where electropositive or electronegative groups, respectively, would be favorable.
By analyzing these maps in the context of the this compound structure, key structural determinants for activity can be identified. This could reveal, for instance, that increasing the electron-withdrawing character of the substituent on the benzenesulfonamide ring or modifying the substitution pattern on the N-phenyl ring is crucial for enhancing biological efficacy. This information provides rational, structure-based guidance for the design of next-generation compounds.
| Molecular Descriptor Class | Examples | Relevance to QSAR |
| Electronic Descriptors | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describe the electronic aspects of the molecule, influencing electrostatic and hydrogen bonding interactions. |
| Steric Descriptors | Molecular Weight, Molar Volume, Surface Area | Relate to the size and shape of the molecule, affecting its fit within a binding site. |
| Hydrophobic Descriptors | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |
| Topological Descriptors | Connectivity Indices, Shape Indices | Numerical representations of molecular topology, capturing information about branching and shape. |
Advanced Topological and Intermolecular Interaction Analyses
Computational methods provide profound insights into the intermolecular forces that govern the crystal packing and solid-state architecture of molecular compounds. For this compound, advanced topological analyses such as Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI-RDG) analysis are employed to visualize, explore, and quantify these interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their neighbors. The surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.
Key properties mapped onto the Hirshfeld surface include dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. The dnorm surface displays a color spectrum where red spots indicate shorter-than-van-der-Waals contacts (representing strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts. nih.govnih.gov
For sulfonamide derivatives, Hirshfeld analysis reveals the prevalence of specific interactions. In compounds structurally similar to this compound, the most significant contacts are observed between hydrogen and oxygen atoms, indicative of N–H⋯O hydrogen bonds involving the sulfonamide and nitro groups. mdpi.com These are typically visible as prominent red regions on the dnorm map. nih.govmdpi.com
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related N-(methoxyphenyl) Compounds
| Interaction Type | Contribution (%) |
| H···H | 39.3% - 53.9% |
| O···H / H···O | 15.6% - 21.4% |
| C···H / H···C | 18.0% - 21.4% |
| N···H / H···N | ~1.7% |
| S···H / H···S | ~10.2% |
| Data is compiled from analyses of related structures like 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide and N-(2-methoxyphenyl)acetamide to illustrate typical interaction percentages. nih.govnih.gov |
Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique that visualizes weak and non-covalent interactions in real space. nih.gov This method is crucial for identifying subtle interactions that are not as prominent as strong hydrogen bonds but are vital for crystal stability. The analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov
The RDG is a dimensionless quantity that recognizes regions of low electron density and low gradient, which are characteristic of non-covalent interactions. nih.gov The results are typically presented in two ways:
2D RDG Scatter Plots: These plots show the RDG as a function of the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. Spikes in the low-density region of the plot are signatures of non-covalent interactions. researchgate.net The sign of λ₂ distinguishes between attractive (bonding) interactions (λ₂ < 0), which appear as spikes at negative values, and repulsive (non-bonding) interactions (λ₂ > 0), which appear at positive values. researchgate.netresearchgate.net
3D NCI Isosurface Maps: These provide a visual representation of the non-covalent interactions in the molecule's three-dimensional space. The isosurfaces are color-coded to indicate the nature of the interaction:
Blue: Strong attractive interactions, typically representing hydrogen bonds.
Green: Weak attractive interactions, such as van der Waals forces.
Red: Strong repulsive interactions, indicating steric clashes between atoms. researchgate.netresearchgate.net
For this compound, an NCI-RDG analysis would be expected to reveal distinct regions corresponding to different interactions. A prominent blue isosurface would likely be located between the sulfonamide N-H group and an oxygen atom of a neighboring molecule, confirming a strong hydrogen bond. researchgate.net Broad, green-colored surfaces would be expected between the aromatic rings, indicating stabilizing π-π stacking or van der Waals interactions. Red areas might appear where bulky groups are in close proximity, indicating steric hindrance. physchemres.org
Theoretical Investigation of Nonlinear Optical (NLO) Properties
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, which can be quantified by its hyperpolarizability. The presence of both electron-donating groups (EDG) and electron-accepting groups (EAG) connected by a π-conjugated system often leads to a large NLO response. nih.gov
This compound possesses the key structural features for NLO activity. The methoxy (-OCH₃) group on one phenyl ring acts as an EDG, while the nitro (-NO₂) group on the other phenyl ring serves as a strong EAG. These groups facilitate intramolecular charge transfer (ICT) across the molecule, which is a primary determinant of NLO properties.
Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. The key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β₀ or βtot). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO activity.
For organic molecules with similar donor-acceptor frameworks, theoretical studies have shown significant hyperpolarizability values. The calculated values are often compared to those of standard NLO materials like urea (B33335) to assess their potential. The nitro group, in particular, is known to substantially enhance the NLO response in aromatic systems. nih.gov
Table 2: Representative Theoretical NLO Properties for a Schiff Base with Related Functional Groups (Calculated at the B3LYP Level)
| Property | Symbol | Value (esu) |
| Dipole Moment | μ | 8.01 x 10⁻¹⁸ (Debye) |
| Mean Polarizability | α | 3.86 x 10⁻²³ |
| Total First Hyperpolarizability | βtot | 1.19 x 10⁻²⁹ |
| Data is derived from a theoretical study on 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, which contains comparable electron-donating (methyl, hydroxyl) and electron-withdrawing (nitro) groups, to illustrate the expected magnitude of NLO properties. researchgate.net |
These computational analyses collectively provide a comprehensive picture of the electronic and structural properties of this compound, highlighting the nature of its intermolecular forces and its potential for applications in materials science.
Pharmacological and Biological Evaluation of N 2 Methoxyphenyl 3 Nitrobenzenesulfonamide and Its Derivatives
Mechanisms of Action at the Molecular and Cellular Level
The potential mechanisms of action for N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide can be inferred from studies on analogous sulfonamide-containing molecules.
Enzyme Inhibition Studies
The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, particularly those containing a metal cofactor.
Carbonic Anhydrase (CA) IX/II: Benzenesulfonamides are classical inhibitors of carbonic anhydrases. nih.gov They typically function by coordinating to the catalytic zinc ion in the enzyme's active site via their sulfonamide group. Studies on nitro-substituted benzenesulfonamides have demonstrated potent inhibition of tumor-associated CA IX and the physiologically prevalent CA II. researchgate.net For instance, certain 2-substituted-5-nitro-benzenesulfonamides strongly inhibit CA IX with inhibition constants (Kᵢ) in the low nanomolar range (5.4–653 nM) and show good selectivity over cytosolic isoforms. researchgate.net This suggests that this compound likely possesses inhibitory activity against these enzymes, a characteristic relevant to cancer biology where CA IX is often overexpressed in hypoxic tumors. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides are known to inhibit DHPS, a key enzyme in the folate synthesis pathway of bacteria. This inhibition is the basis of their antibacterial action. They act as competitive inhibitors, mimicking the natural substrate p-aminobenzoic acid (pABA). While specific data for this compound is not available, the presence of the core sulfonamide structure suggests a potential for DHPS inhibition.
HIV-1 Integrase (IN): HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a key therapeutic strategy. nih.gov Various compounds, including benzenesulfonamide (B165840) derivatives, have been identified as HIV integrase inhibitors. google.com These inhibitors can act at different sites, including allosteric sites, to prevent the integration of viral DNA into the host genome. google.com Therefore, this compound could be investigated for similar activity.
Plasmepsin II: This aspartic protease is a target for antimalarial drugs. Although direct studies on the target compound are lacking, research on related structures provides insights. The methoxyphenyl moiety has been observed in inhibitors that occupy specific pockets (S1' and S2) within the Plasmepsin II active site. This indicates that the N-(2-methoxyphenyl) portion of the title compound could potentially interact with this enzyme.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the treatment of neurodegenerative diseases. Some N-aryl benzenesulfonamide derivatives have shown inhibitory activity against both AChE and BChE. For example, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide demonstrated an IC₅₀ value of 8.9 µM against AChE. mdpi.com This suggests that the N-aryl benzenesulfonamide scaffold is compatible with binding to the active sites of cholinesterases.
Rho-associated protein kinase (ROCK1/2): ROCK inhibitors have therapeutic potential in various disorders. researchgate.netmiami.edu While many known ROCK inhibitors feature scaffolds like isoquinolines or benzamides, the broad diversity of inhibitor structures suggests that other chemical classes could also show activity. miami.edunih.gov However, specific studies linking nitrobenzenesulfonamide derivatives to ROCK inhibition are not prominent.
Receptor Binding and Modulation Studies
GPR55: The G protein-coupled receptor 55 (GPR55) is implicated in various physiological processes. Notably, compounds containing a benzenesulfonamide structure have been identified as modulators of GPR55. This suggests a potential for this compound to interact with this receptor, although the nature of this interaction (agonist or antagonist) would require experimental confirmation.
Thromboxane A2 Receptor: Some sulfonamide-containing compounds have been investigated as antagonists of the Thromboxane A2 receptor. For instance, N-(5-bromo-2-methoxyphenylsulfonyl)-3-(2-(naphthalen-2-ylmethyl)phenyl)acrylamide, which shares the methoxyphenylsulfonyl moiety, showed binding affinity for this receptor class. bindingdb.org
Rac1 GTPase: Currently, there is insufficient information from the available research to suggest a direct modulatory role of this compound or closely related analogs on Rac1 GTPase activity.
Protein-Protein Interaction Disruption
LEDGF/p75-IN: The interaction between the Lens Epithelium-Derived Growth Factor (LEDGF/p75) and HIV-1 integrase is critical for tethering the viral pre-integration complex to the host chromatin. Disrupting this protein-protein interaction is a valid antiviral strategy. While not directly implicating the title compound, some oxazole-benzenesulfonamide derivatives have been shown to inhibit the interaction between HIV-1 reverse transcriptase and the cellular protein eEF1A, representing a novel antiviral mechanism for this class of compounds. nih.gov This highlights the potential for sulfonamide derivatives to disrupt critical protein-protein interactions in viral replication.
In Vitro Biological Activity Assessments
The antiproliferative and cytotoxic effects of sulfonamide derivatives have been documented in various cancer models.
Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
Benzenesulfonamide derivatives have demonstrated cytotoxic effects against breast cancer cell lines. ajrconline.org Studies on benzenesulfonamide-bearing imidazole (B134444) derivatives showed activity against the triple-negative breast cancer cell line MDA-MB-231, with the most potent compound exhibiting a half-maximal effective concentration (EC₅₀) of 20.5 µM. nih.govktu.edu Another study on a sulfonamide derivative against a panel of breast cancer cell lines reported an IC₅₀ of 48.39 µM in MCF-7 cells. ajrconline.org Although the cytotoxicity of curcumin (B1669340) in MCF-7 and MDA-MB-231 cells differs, with MDA-MB-231 cells being more sensitive, the potential for new compounds to affect these lines remains a key area of investigation. nih.gov These findings suggest that this compound could exhibit antiproliferative activity against these breast cancer cell lines. walshmedicalmedia.comresearchgate.netresearchgate.net
Table 1: Cytotoxicity of Structurally Related Sulfonamide Derivatives in Breast Cancer Cell Lines This table presents data for compounds structurally related to this compound to indicate the potential activity of the chemical class.
| Compound Class | Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|
| Benzenesulfonamide-imidazole derivative | MDA-MB-231 | 20.5 µM | nih.gov |
| Chlorine-substituted Sulfonamide | MCF-7 | 48.39 µM | ajrconline.org |
| Chlorine-substituted Sulfonamide | MDA-MB-468 | 38.52 µM | ajrconline.org |
Apoptosis Induction and Cell Cycle Progression Analysis
The cytotoxic effects of anticancer agents are often mediated through the induction of apoptosis and interference with the cell cycle. A synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, which shares a methoxyphenyl group, was found to selectively induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7, MDA-MB-231) over normal mammary epithelial cells. nih.gov This activity was independent of the p53 or estrogen receptor (ER) status of the cells. nih.gov Furthermore, studies on other anticancer compounds in MCF-7 cells have shown that apoptosis is often accompanied by the up-regulation of pro-apoptotic genes like bax and p53 and the down-regulation of the anti-apoptotic gene bcl2. nih.gov This leads to an increased population of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.govbiomolther.org It is plausible that this compound could exert its potential anticancer effects through similar mechanisms, inducing cell cycle arrest and promoting apoptosis.
Antimicrobial Efficacy Against Bacterial and Mycobacterial Strains (e.g., S. aureus, K. pneumonia, Mycobacterium tuberculosis H37Rv)
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Research into derivatives of N-phenylbenzenesulfonamide has revealed a spectrum of activity against various bacterial and mycobacterial pathogens.
A study investigating novel sulfamethoxazole (B1682508) derivatives demonstrated that modifications of the parent sulfonamide structure could yield compounds with notable antimycobacterial properties. Specifically, certain N-alkyl urea (B33335) derivatives of sulfamethoxazole were tested against Mycobacterium tuberculosis H37Rv. The results indicated that the length of the alkyl chain and substitutions on the phenyl ring influence the antimycobacterial efficacy. csfarmacie.cz For instance, derivatives with shorter alkyl chains (ethyl, butyl) and a heptyl group showed the highest activity against M. tuberculosis. csfarmacie.cz In the same study, these derivatives were also evaluated against nontuberculous mycobacteria, with the N-heptyl urea derivative showing the most effective suppression with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 62.5 µM. csfarmacie.cz
Against Gram-positive bacteria, particularly Staphylococcus aureus, sulfonamide derivatives have also shown promise. The same study on sulfamethoxazole-based ureas found that the N-heptyl urea derivative exhibited activity against S. aureus that was comparable or slightly superior to the parent compound, sulfamethoxazole. csfarmacie.cz However, the study also noted that many of the synthesized derivatives did not show significant inhibition against Gram-negative strains such as Klebsiella pneumoniae. csfarmacie.cz
In another study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were synthesized and screened for their antimicrobial activity. One of the sulfamethazine (B1682506) derivatives demonstrated promising activity against S. aureus with an inhibition zone of 18.0 mm. nih.gov
Research on sulfonamidobenzamides has identified compounds with potent in vitro activity against clinically relevant resistant strains. Two such compounds, G6 and J18, displayed MICs of 4–16 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Derivative Type | Bacterial Strain | Activity (MIC) |
| Sulfamethoxazole-based ureas (N-heptyl) | Mycobacterium kansasii | 4–62.5 µM csfarmacie.cz |
| Sulfamethoxazole-based ureas (N-heptyl) | Staphylococcus aureus | Comparable to sulfamethoxazole csfarmacie.cz |
| Sulfonamidobenzamides (G6, J18) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4–16 μg/ml nih.gov |
Antiviral Efficacy in Cell Culture Models (e.g., HIV-infected MT-4 cells)
The evaluation of sulfonamide derivatives has extended to their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The MT-4 cell line is a common model for assessing the anti-HIV activity of new compounds. researchgate.netresearchgate.net
One area of investigation has been the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. A study on oxazole-benzenesulfonamide derivatives found that these compounds could inhibit the interaction between HIV-1 RT and the cellular protein eEF1A. nih.gov This disruption of a key protein-protein interaction led to a reduction in viral replication. The study demonstrated that these compounds inhibited reverse transcription and infection of both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains in a dose-dependent manner in HEK293T cells. nih.gov Furthermore, in human primary activated CD4+ T cells, one of the lead compounds, C7, was shown to inhibit HIV-1 infectivity and replication for up to 6 days post-infection. nih.gov While these compounds are not direct analogues of this compound, they highlight the potential of the benzenesulfonamide scaffold in developing novel anti-HIV agents with unique mechanisms of action.
Antimalarial Activity Evaluation
The search for new antimalarial agents has led to the investigation of various chemical scaffolds, including sulfonamides. While specific data on this compound is unavailable, related structures have been explored.
Phenyl beta-methoxyacrylates, which contain a methoxyphenyl group, have been identified as a novel class of antimalarial agents. These compounds are believed to act by inhibiting the mitochondrial electron transport at the cytochrome bc(1) complex. nih.gov Structure-activity relationship studies have shown that ortho-substitution on the second aromatic ring can lead to optimal potency, with several compounds demonstrating superior activity to chloroquine (B1663885) in both in vitro cultures and murine malaria models. nih.gov
Although not directly related to the nitrobenzenesulfonamide structure, these findings suggest that the methoxyphenyl moiety can be a valuable component in the design of new antimalarial drugs.
Anti-biofilm Activity
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The potential of sulfonamide derivatives to inhibit or eradicate biofilms is an active area of research.
A study on amphipathic sulfonamidobenzamides demonstrated significant anti-biofilm activity. Two compounds, G6 and J18, were shown to cause ≥90% eradication of pre-established biofilms of methicillin-resistant Staphylococcus epidermidis (MRSE) at a concentration of 40 μg/ml. nih.gov
In another investigation, new aryl thiazolone–benzenesulfonamide derivatives were evaluated for their anti-biofilm properties. Two of these compounds exhibited potent inhibition of biofilm formation by K. pneumonia, with inhibition rates of 79.46% and 77.52%. nih.gov
| Derivative Type | Bacterial Strain | Anti-biofilm Activity |
| Sulfonamidobenzamides (G6, J18) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | ≥90% eradication of pre-established biofilm at 40 μg/ml nih.gov |
| Aryl thiazolone–benzenesulfonamides | Klebsiella pneumonia | 79.46% and 77.52% inhibition of biofilm formation nih.gov |
In Vivo Pre-clinical Studies in Animal Models
Efficacy in Disease Models (e.g., bronchodilation in pulmonary pathologies)
While direct evidence for the bronchodilatory effects of this compound or its close derivatives is not available, research on other classes of compounds provides a framework for how such activity could be assessed. The forced oscillation technique is a standard method for performing pulmonary function tests in small animal models to evaluate potential bronchodilator compounds. nih.gov
Studies on mepenzolate (B1170382) derivatives, which are structurally distinct from benzenesulfonamides, have demonstrated the potential for identifying compounds with long-acting bronchodilatory activity in vivo. frontiersin.org These studies utilize animal models of airway constriction to measure changes in airway resistance following administration of the test compounds. frontiersin.org Similar in vivo models would be necessary to evaluate the potential efficacy of benzenesulfonamide derivatives in pulmonary pathologies.
Pharmacodynamic Endpoints and Target Engagement in Animal Systems
The in vivo pharmacodynamics of benzenesulfonamide derivatives have been explored in contexts other than pulmonary disease. For instance, a study on the biological activity of several benzenesulfonamide derivatives investigated their effects on perfusion pressure and coronary resistance in an isolated rat heart model. One derivative, 4-(2-amino-ethyl)-benzenesulfonamide, was found to decrease both perfusion pressure and coronary resistance. Such studies, while not directly related to pulmonary pathologies, demonstrate the systemic effects that sulfonamide derivatives can exert and highlight the importance of in vivo models for characterizing the pharmacodynamic profiles of these compounds. Determining target engagement and downstream pharmacological effects in relevant animal models would be a crucial step in the pre-clinical development of any new benzenesulfonamide-based therapeutic agent.
Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding how chemical modifications influence their biological activity. By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for potency and selectivity.
Impact of Substituent Position and Electronic Properties on Potency and Selectivity
The potency and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on both the benzenesulfonamide and the N-phenyl rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's interaction with its biological target.
On the other N-phenyl ring, the methoxy (B1213986) (OCH₃) group at the ortho position is an electron-donating group. This can influence the electron density of the phenyl ring and potentially affect its binding affinity. The position of substituents on this ring is also a key determinant of activity. Studies on other benzenesulfonamide derivatives have shown that the nature and position of substituents can dramatically alter biological activity. For example, the introduction of electron-donating groups has been shown in some cases to enhance inhibitory effects, while electron-withdrawing groups might be beneficial in others. rsc.org The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group in this compound creates a specific electronic profile that is likely crucial for its biological activity.
The following table summarizes the general electronic effects of common substituents in medicinal chemistry.
| Substituent | Electronic Effect | Impact on Aromatic Ring |
| -NO₂ | Electron-withdrawing | Deactivating |
| -OCH₃ | Electron-donating | Activating |
| -Cl, -Br | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Deactivating |
| -CH₃ | Electron-donating | Activating |
| -CF₃ | Strongly electron-withdrawing | Deactivating |
Role of Core Scaffold Modifications on Biological Activity and Specificity
Modifications to the core scaffold of this compound, which consists of the two interconnected phenyl rings and the sulfonamide linker, can have a profound impact on its biological activity and specificity. These modifications can include altering the linker, replacing one or both of the phenyl rings with other aromatic or heterocyclic systems, or introducing conformational constraints.
One common strategy in drug design is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. researchgate.net For the benzenesulfonamide scaffold, replacing one of the phenyl rings with a different aromatic system, such as pyridine (B92270), has been explored to improve properties like metabolic stability and solubility. For instance, replacing a lipophilic phenyl ring with a less lipophilic pyridine ring has been shown to increase potency and metabolic stability in some benzenesulfonamide derivatives. Current time information in नागपूर डिव्हिजन, IN.
The sulfonamide linker itself is a critical component of the scaffold. It often acts as a key hydrogen bond donor and acceptor, anchoring the molecule to its biological target. Modifications to this linker, such as altering its length or rigidity, can significantly impact binding affinity. However, such modifications must be approached with caution, as the sulfonamide group is often a key pharmacophoric feature.
Scaffold hopping is another strategy where the core molecular framework is replaced with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov For this compound, this could involve replacing the N-phenylbenzenesulfonamide core with other scaffolds that can spatially orient the key interacting moieties in a similar fashion.
Drug Design and Lead Optimization Principles
The process of drug design and lead optimization aims to transform a promising hit compound, such as this compound, into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties. mdpi.com
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzenesulfonamide derivatives, several key pharmacophoric features have been identified through various studies.
A typical pharmacophore model for a benzenesulfonamide-based inhibitor often includes:
A hydrogen bond donor: The sulfonamide N-H group is a crucial hydrogen bond donor.
A hydrogen bond acceptor: The sulfonyl (SO₂) oxygen atoms act as strong hydrogen bond acceptors.
Aromatic/hydrophobic regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals or pi-pi stacking interactions with the target protein.
Specific substituent interactions: The nitro and methoxy groups can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target.
Computational studies on other benzenesulfonamide derivatives have highlighted the importance of these features. For example, 3D-QSAR modeling of benzoxazole (B165842) benzenesulfonamide derivatives identified a common pharmacophore consisting of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. chemijournal.com The spatial arrangement of these features is critical for effective binding to the target.
Strategies for Enhancing Potency and Therapeutic Index
Once a lead compound like this compound is identified, various strategies can be employed to enhance its potency and therapeutic index (the ratio of the toxic dose to the therapeutic dose).
One common approach is the systematic modification of substituents on the aromatic rings. For example, adding or swapping functional groups can lead to improved interactions with the target. Studies on other benzenesulfonamide series have shown that introducing halogen atoms, such as chlorine or fluorine, can increase potency. Current time information in नागपूर डिव्हिजन, IN. This is often attributed to the formation of specific halogen bonds or to the modulation of the electronic properties of the ring. Furthermore, such substitutions can also improve pharmacokinetic properties; for instance, chloro substitution on a phenyl ring has been shown to reduce clearance and improve in vivo stability in some sulfonamide analogues. Current time information in नागपूर डिव्हिजन, IN.
Isosteric and bioisosteric replacements are also powerful tools in lead optimization. cambridgemedchemconsulting.com For example, a methyl group could be replaced by a chlorine atom as they have similar steric bulk but different electronic properties. A more complex replacement could involve substituting a phenyl ring with a bioisosteric heterocycle to improve properties like solubility or to block metabolic pathways.
The following table outlines some common lead optimization strategies and their potential outcomes.
| Strategy | Example | Potential Outcome |
| Substituent Modification | Adding a chlorine atom to a phenyl ring. | Increased potency, altered selectivity, improved metabolic stability. |
| Isosteric/Bioisosteric Replacement | Replacing a -CH₃ group with a -Cl group. | Fine-tuning of electronic properties while maintaining size. |
| Scaffold Hopping | Replacing a phenyl ring with a pyridine ring. | Improved solubility, novel intellectual property. |
| Conformational Constraint | Introducing a rigid linker between the two rings. | Increased potency and selectivity by reducing the entropic penalty of binding. |
By employing these strategies in an iterative cycle of design, synthesis, and testing, medicinal chemists can systematically improve the properties of this compound, moving it closer to a potential therapeutic agent.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings Pertaining to N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Academic research specifically focused on this compound is limited. However, significant insights into its chemical nature can be drawn from comparative structural studies of its isomers. A key contribution to the field is the synthesis and crystallographic analysis of a series of N-(methoxyphenyl)-nitrobenzenesulfonamide isomers, which provides foundational data on how the relative positions of the methoxy (B1213986) and nitro groups influence the molecular structure and intermolecular interactions.
One of the primary academic contributions has been in the area of its synthesis. The preparation of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with 2-methoxyaniline (o-anisidine). This straightforward synthetic route makes the compound and its analogs readily accessible for further studies.
While detailed biological activity studies for this specific isomer are not extensively documented in the literature, the broader class of sulfonamides is well-known for a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the nitro group, a common pharmacophore in medicinal chemistry, suggests that this compound could be a candidate for biological screening.
A significant academic finding comes from the comparative crystallographic analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers. Although the primary focus was on the para-methoxy isomer, the study also included the synthesis of the 2-nitro and 3-nitro analogs. mdpi.com This research provides valuable data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of these molecules. Such structural information is fundamental for computational modeling and rational drug design.
Table 1: Synthesis and Physical Properties of N-(methoxyphenyl)-nitrobenzenesulfonamide Isomers
| Compound | Reactants | Yield (%) | Melting Point (°C) |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride, p-anisidine | 85.84 | 182–183 |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 3-Nitrobenzenesulfonyl chloride, p-anisidine | 79.65 | 133–134 |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride, p-anisidine | 17.83 | 85–86 |
Data sourced from a comparative study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives. mdpi.com
Remaining Challenges and Open Questions in the Field of Sulfonamide Research
Despite their long history and clinical success, sulfonamide research faces several ongoing challenges:
Antimicrobial Resistance: The emergence and spread of microbial resistance to existing sulfonamide antibiotics is a major public health concern. Overcoming these resistance mechanisms remains a significant hurdle in the development of new anti-infective agents. ijpsjournal.com
Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a persistent challenge in drug discovery. For sulfonamides, this is crucial to reduce potential side effects and improve their therapeutic index.
Solubility and Bioavailability: Many sulfonamide derivatives exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. Developing strategies to enhance the solubility of these compounds without compromising their biological activity is an important area of research.
Understanding Mechanisms of Action: For many biologically active sulfonamides, the precise molecular mechanism of action is not fully understood. Elucidating these mechanisms is essential for rational drug design and the development of more effective therapies. tandfonline.com
Prospective Research Avenues for this compound Derivatives
The unique structural features of this compound provide a foundation for several promising avenues of future research.
Exploration of Novel Biological Targets and Therapeutic Applications
Given the diverse biological activities of sulfonamides, derivatives of this compound could be screened against a wide range of biological targets. Potential therapeutic applications to explore include:
Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and progression. acs.org Investigating the cytotoxicity of this compound derivatives against different cancer cell lines could uncover novel therapeutic leads.
Enzyme Inhibition: Sulfonamides are known inhibitors of several enzymes, including carbonic anhydrases and kinases. ajchem-b.com Screening derivatives against a panel of clinically relevant enzymes could identify potent and selective inhibitors for various diseases.
Antiviral and Antiparasitic Agents: The sulfonamide scaffold is present in some antiviral and antiparasitic drugs. Evaluating derivatives for activity against a range of pathogens could lead to the discovery of new anti-infective agents.
Advanced Synthetic Methodologies for Complex Analogues
While the basic synthesis of this compound is straightforward, future research could focus on developing more advanced synthetic methodologies to create a diverse library of complex analogues. This could involve:
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a large number of derivatives with varied substituents on both aromatic rings.
Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that minimize waste and use less hazardous reagents. researchgate.net
Catalytic Methods: Utilizing modern catalytic methods, such as cross-coupling reactions, to introduce diverse functional groups and create novel molecular architectures. researchgate.net
Integration of Multi-Omics Data in Mechanism of Action Elucidation
To address the challenge of understanding the mechanism of action, future studies on bioactive derivatives of this compound could integrate multi-omics approaches. This involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms treated with the compounds.
Target Identification: Multi-omics data can help identify the primary biological targets of a compound by observing changes in gene expression, protein levels, and metabolic pathways. elifesciences.org
Pathway Analysis: By analyzing the global molecular changes induced by a compound, researchers can gain insights into the biological pathways that are perturbed, providing a more holistic understanding of its mechanism of action.
Biomarker Discovery: Multi-omics studies can also lead to the discovery of biomarkers that can be used to predict the efficacy of a drug or to monitor its effects in preclinical and clinical settings.
Q & A
Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide, and how can purity be ensured?
The compound is typically synthesized via condensation reactions. For example, a reflux mixture of substituted benzoic acids (e.g., 3-chlorobenzoic acid) and sulfonamide derivatives in the presence of phosphorous oxychloride (POCl₃) yields the target compound. Post-synthesis purification involves reprecipitation from sodium bicarbonate solution and recrystallization using toluene for single-crystal growth . Purity is verified via melting point analysis (178–183°C for analogous sulfonamides) and spectroscopic methods (NMR, IR) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray diffraction (XRD): Resolves torsional angles (e.g., -60.40° at the S–N bond) and dihedral angles between aromatic rings (e.g., 77.0° between sulfonyl benzene and the –SO₂–NH–C–O segment) .
- Hydrogen bonding analysis: Identifies intermolecular interactions (e.g., N–H···O(S) bonds) critical for crystal packing .
- NMR/IR spectroscopy: Confirms functional groups (e.g., nitro, sulfonamide) and aromatic substitution patterns .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, metabolite analysis in hepatic microsomes employs reverse-phase HPLC with retention times calibrated against standards (e.g., o-aminophenol at 28.6 min) .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and which enzymes are involved?
In rabbit hepatic microsomes, the compound is metabolized to N-(2-methoxyphenyl)hydroxylamine and o-aminophenol via CYP1A1/2-mediated oxidation. In contrast, rat microsomes show negligible metabolite formation unless induced by β-naphthoflavone (CYP1A inducer). NADPH-dependent reductases also convert the hydroxylamine intermediate back to o-anisidine, highlighting species-specific CYP enzyme roles .
Q. What conformational features influence the compound’s biological activity or crystallographic behavior?
- Anti/gauche conformations: The anti arrangement between N–H and C=O bonds in the –SO₂–NH–C(O)– segment and gauche torsion of the N–C bond relative to S=O bonds affect molecular stability .
- Syn/anti orientations: Syn conformation between N–H and meta-nitro groups on the sulfonyl ring may enhance hydrogen bonding, while anti conformations with substituents (e.g., Cl) on the benzoyl ring influence packing .
Q. What experimental strategies can resolve contradictions in toxicological data related to DNA adduct formation?
- Metabolite trapping: Use stabilizing agents (e.g., glutathione) to isolate reactive intermediates like N-(2-methoxyphenyl)hydroxylamine, which forms DNA lesions .
- Enzyme inhibition assays: Co-incubate microsomes with CYP inhibitors (e.g., α-naphthoflavone for CYP1A) to identify metabolic activation pathways .
- Cross-species comparisons: Compare metabolite profiles in rat vs. rabbit models to clarify interspecies variability in carcinogenic potential .
Methodological Tables
Table 1: Key Crystallographic Parameters for N-(2-Methoxyphenyl)-3-nitrobenzenesulfonamide Analogs
| Parameter | Value | Reference |
|---|---|---|
| Torsional angle (S–N bond) | -60.40° | |
| Dihedral angle (sulfonyl ring) | 77.0°–86.7° | |
| Hydrogen bond (N–H···O) | 2.89 Å |
Table 2: Metabolic Pathways in Hepatic Microsomes
| Species | Primary Metabolites | Key Enzymes |
|---|---|---|
| Rabbit | o-Aminophenol, o-Nitrosoanisole | CYP1A1/2 |
| Rat | o-Anisidine (reductive metabolite) | NADPH:CYP reductase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
